N-methylacetohydrazide
Overview
Description
N-methylacetohydrazide is an organic compound with the molecular formula C₃H₈N₂O. It is a colorless crystalline solid that is stable at room temperature and soluble in many common organic solvents such as ethanol and chloroform . This compound is often used as an intermediate in the synthesis of heterocyclic active compounds .
Mechanism of Action
Target of Action
It’s known that acetic acid, a related compound, acts as an antimicrobial agent and is used to treat susceptible infections .
Mode of Action
Acetic acid, a structurally similar compound, is known to act as a counterirritant and also as a reagent . It’s used locally, occasionally internally, and is an antibiotic that treats infections caused by bacteria or fungus .
Biochemical Pathways
Studies on acetic acid have shown that it plays an essential role in conferring tolerance to water deficit stress in plants . This mechanism of drought stress tolerance mediated by acetic acid involves networks of phytohormones, genes, and chromatin regulation .
Pharmacokinetics
The pharmacokinetics of drugs can be best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .
Result of Action
Acetic acid has been shown to cause yeast cell death and aging .
Action Environment
It’s known that acetic acid plays a crucial role in the response to environmental stresses such as drought . Furthermore, the removal of acetic acid in its aqueous forms is a significant problem due to its acidity nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methylacetohydrazide can be synthesized by reacting an excess of methylhydrazine with acetic anhydride. The reaction typically occurs at room temperature . The steps involved are as follows:
- Add an excess of methylhydrazine to acetic anhydride.
- Stir the mixture and maintain the reaction system at room temperature for a period of time.
- After the reaction is complete, crystallize the product using a solvent such as ethanol and dry the crystalline product appropriately .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: N-methylacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding hydrazines.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products:
Oxidation: Produces corresponding oxides.
Reduction: Produces corresponding hydrazines.
Substitution: Produces substituted hydrazides.
Scientific Research Applications
N-methylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of various chemicals and materials, including polymers and agrochemicals.
Comparison with Similar Compounds
Acetohydrazide: Similar structure but lacks the methyl group.
Methylhydrazine: Similar structure but lacks the acetyl group.
Hydrazine: Basic structure without any substituents.
Uniqueness: N-methylacetohydrazide is unique due to the presence of both the methyl and acetyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .
Properties
IUPAC Name |
N-methylacetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-3(6)5(2)4/h4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIIJQFNVMXIJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073327 | |
Record name | Acetic acid, 1-methylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3530-13-0 | |
Record name | Acetic acid, 1-methylhydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3530-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1-acetylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-1-methylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 1-methylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1-acetylhydrazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6QHM8N7H9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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